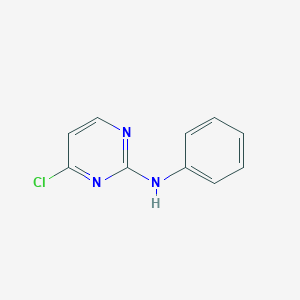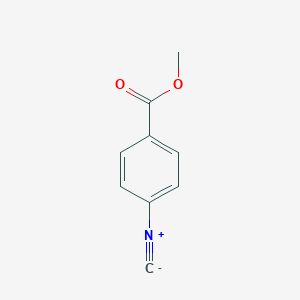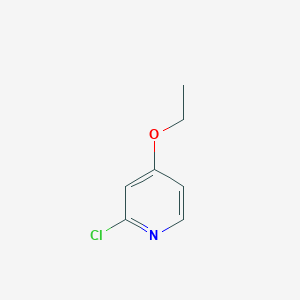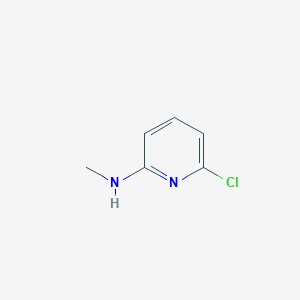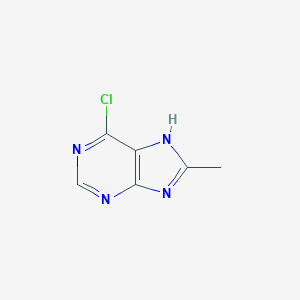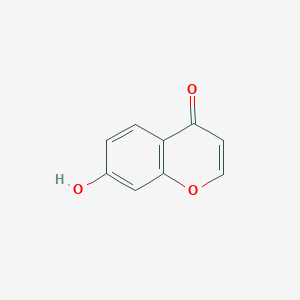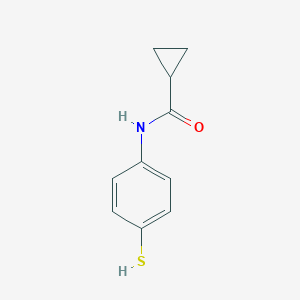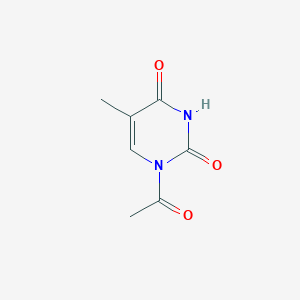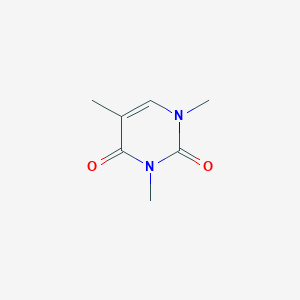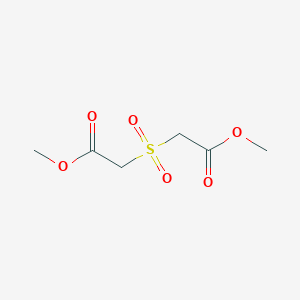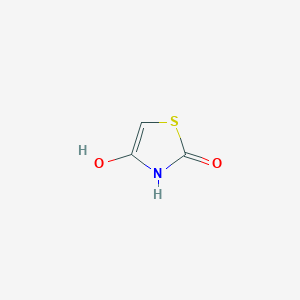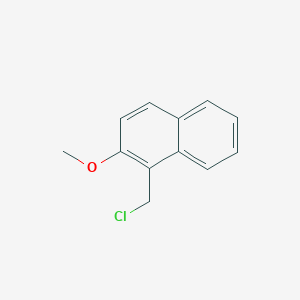
3-(Methylsulfonyl)phenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonyl derivatives of phenols has been reported in various studies . One such method involves the reaction of electrogenerated p-methylquinoneimine with sulfinic acids . By changing the electrode potential, diverse products can be synthesized .Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)phenol includes a phenol group attached to a methylsulfonyl group . The InChI code for this compound is1S/C7H8O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,8H,1H3 . Chemical Reactions Analysis
Phenolic compounds like 3-(Methylsulfonyl)phenol are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
3-(Methylsulfonyl)phenol has a molecular weight of 172.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 172.01941529 g/mol .Applications De Recherche Scientifique
Sulfonation Processes : Research by Wit, Woldhuis, and Cerfontain (2010) focused on the sulfonation of phenols and related compounds. They examined the sulfonation of phenyl methanesulfonates, revealing insights into the chemical behavior of sulfonated phenols, which can be crucial for understanding and developing applications involving 3-(Methylsulfonyl)phenol (Wit, Woldhuis, & Cerfontain, 2010).
Analysis of Sugars and Related Substances : Dubois et al. (1956) developed a colorimetric method involving phenol and sulfuric acid for determining sugars and related substances. This technique, leveraging the reactivity of phenol derivatives, could potentially utilize 3-(Methylsulfonyl)phenol for analytical purposes (Dubois et al., 1956).
Bioassay Studies and Molecular Docking : Al-Hourani et al. (2020) synthesized compounds featuring 4-(methylsulfonyl)phenyl groups. They studied the interaction of these compounds with cyclooxygenase enzymes, which could be relevant for understanding the biological activity of 3-(Methylsulfonyl)phenol derivatives (Al-Hourani et al., 2020).
Catalysis and Alkylation Studies : Samolada et al. (1995) investigated the alkylation of phenol with methanol, a process that could potentially be applied to 3-(Methylsulfonyl)phenol for the production of valuable chemical intermediates (Samolada et al., 1995).
Inhibition of Matrix Metalloproteinase 2 (MMP2) : Tao et al. (2010) explored the inhibition mechanism of MMP2, focusing on compounds with sulfonyl groups. This could suggest potential biomedical applications for 3-(Methylsulfonyl)phenol in drug design and disease treatment (Tao et al., 2010).
Solubility Studies in Ionic Liquids : Bogel-Łukasik et al. (2010) conducted a study on the solubility of phenolic compounds in ionic liquids, which could be relevant for understanding the solubility properties of 3-(Methylsulfonyl)phenol in various solvents (Bogel-Łukasik, Gonçalves, & Bogel-Łukasik, 2010).
Synthesis of Triazines : Shi et al. (2016) explored the synthesis of 3-substituted 1,2,4-triazines using 3-(methylsulfonyl)-1,2,4-triazine. This research could provide a basis for the synthesis of related compounds using 3-(Methylsulfonyl)phenol (Shi et al., 2016).
Extraction of Phenolic Compounds : Sas et al. (2018) studied the extraction of phenolic compounds from water using ionic liquids. Their findings could inform processes for the extraction or separation of 3-(Methylsulfonyl)phenol in industrial applications (Sas et al., 2018).
Safety And Hazards
Orientations Futures
Phenolic compounds like 3-(Methylsulfonyl)phenol have been the subject of extensive research due to their unique physical and chemical properties and wide applications . Future research directions may include the development of efficient methods for their synthesis and modern and accurate methods for their detection and analysis .
Propriétés
IUPAC Name |
3-methylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZXZRGNTXHLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348453 | |
| Record name | 3-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)phenol | |
CAS RN |
14763-61-2 | |
| Record name | 3-(Methylsulfonyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methanesulfonylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

